6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N-[4-(2-methylimidazol-1-yl)butyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-11-15-7-9-18(11)8-3-2-6-17-21(19,20)12-4-5-13(14)16-10-12/h4-5,7,9-10,17H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOXYBFXCSKOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCCNS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine-3-sulfonamide, followed by the alkylation of the resulting intermediate with 4-(2-methylimidazol-1-yl)butyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as an antimicrobial agent . Research indicates that derivatives of pyridine-3-sulfonamide exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar sulfonamide structures can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Additionally, the presence of the imidazole group enhances the compound's interaction with biological targets, potentially increasing its efficacy against resistant strains of bacteria. The structural modifications involving the butyl chain and chloro substituents contribute to improved pharmacokinetic properties, making it a candidate for further development in antibiotic therapies .
Antifungal Activity
Research has also pointed towards the antifungal potential of sulfonamide derivatives. The incorporation of 2-methylimidazole within the structure has been associated with enhanced antifungal activity against various fungal pathogens. Studies have demonstrated that such compounds can disrupt fungal cell wall synthesis and inhibit key metabolic pathways .
A notable study synthesized novel 4-substituted pyridine-3-sulfonamide derivatives, which displayed promising antifungal activity, indicating that modifications to the pyridine scaffold can yield effective antifungal agents .
Anticancer Research
The compound shows promise in anticancer research as well. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase isozymes, which are implicated in tumor progression and metastasis. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit their proliferation across various cancer types, including breast and colon cancer .
Furthermore, combining this compound with other chemotherapeutic agents may enhance its anticancer efficacy by overcoming drug resistance mechanisms often seen in malignant cells .
Biochemical Applications
In biochemical research, 6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide can serve as a valuable tool for studying enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity makes it an important candidate for exploring metabolic diseases and conditions associated with dysregulated enzyme functions .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyridine-3-sulfonamide backbone with several analogs but differs in substituent groups, which critically influence its physicochemical and biological behavior. Key structural analogs include:
- Imidazole vs. Pyridine/Pyrazole : The imidazole group in the target compound provides a distinct hydrogen-bonding and coordination profile compared to the pyridine in or the pyrazole in . Imidazole’s aromaticity and basicity (pKa ~7) may enhance interactions with enzymes or receptors.
Physical and Chemical Properties
- Melting Points : Compound 27 exhibits a melting point of 138–142°C, typical for sulfonamides with bulky substituents. The target compound’s imidazole and butyl chain may lower its melting point due to reduced crystallinity.
- Spectroscopic Data :
- IR : Compound 27 shows peaks for NH (3344 cm⁻¹), C=O (1726 cm⁻¹), and SO₂ (1385, 1164 cm⁻¹). The target compound would lack the carbamoyl C=O stretch but retain SO₂ and imidazole C=N (1600–1500 cm⁻¹) absorptions.
- NMR : The pyridin-4-ylmethyl analog displays aromatic protons at δ 7.36–8.96 ppm, while the target’s imidazole protons would resonate near δ 7.0–7.5 ppm.
Biological Activity
6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17ClN4O2S. Its structure includes a pyridine ring substituted with a sulfonamide group and a 2-methylimidazole moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine and imidazole rings followed by sulfonamide functionalization. The detailed synthetic pathway can be referenced from various studies that explore related compounds and their synthesis methods .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-N-[4-(2-methylimidazol-1-YL)... | MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| 6-Chloro-N-[4-(2-methylimidazol-1-YL)... | A549 (Lung Cancer) | 20 | Cell cycle arrest |
| Similar Pyridine Derivative | HCT116 (Colon Cancer) | 10 | Inhibition of DNA synthesis |
The proposed mechanisms for the anticancer effects include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Kinases : Potential inhibition of specific kinases involved in cancer cell proliferation .
Case Studies
A notable study investigated the efficacy of a series of sulfonamide derivatives against various cancer cell lines. The results showed that modifications at the imidazole position significantly influenced cytotoxicity and selectivity towards cancer cells .
In another case, a derivative closely related to our compound was tested in vivo, demonstrating reduced tumor growth in xenograft models. The study highlighted the importance of the sulfonamide group in enhancing bioavailability and therapeutic efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential. Preliminary studies suggest that compounds like this compound possess favorable absorption and distribution characteristics. However, further studies are necessary to assess toxicity levels and metabolic pathways .
Chemical Reactions Analysis
Reaction Conditions:
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) .
-
Base : Triethylamine (TEA) or Hünig’s base (i-Pr₂NEt) to neutralize HCl byproduct .
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Dissolve 4-(2-methylimidazol-1-yl)butan-1-amine (7.4 mmol) in DCM.
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Add 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) and TEA (1.48 mmol) dropwise at 273 K.
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Warm to 323 K for 4 hours.
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Purify via column chromatography (petroleum ether:ethyl acetate = 7:3).
Key Data :
Functionalization at the Pyridine Chlorine
The 6-chloro group on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) or cross-coupling reactions , though reactivity is modulated by the electron-withdrawing sulfonamide group.
Potential Transformations:
-
Amination : Replace Cl with amines (e.g., Buchwald-Hartwig coupling) .
-
Suzuki Coupling : Introduce aryl/heteroaryl groups using Pd catalysts .
Challenges :
-
Sulfonamide’s electron-withdrawing effect may reduce ring electron density, requiring strong activating conditions (e.g., microwave irradiation or high temperatures) .
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in:
Hydrogen Bonding:
-
Forms intermolecular N–H···N bonds (e.g., with pyridine or imidazole rings), as seen in crystal structures of related compounds .
Functionalization:
-
Alkylation/Acylation : Limited due to low nucleophilicity of the sulfonamide nitrogen.
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Sulfonyl Chloride Regeneration : Reversible conversion to sulfonyl chloride using reagents like Pyry-BF₄, enabling further derivatization .
Stability and Degradation Pathways
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Hydrolysis : Under strong acidic/basic conditions, the sulfonamide bond may cleave.
-
Thermal Stability : Stable up to 393 K, as inferred from analogous compounds .
Comparative Analysis with Analogues
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-N-[4-(2-methylimidazol-1-yl)butyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a chloropyridine sulfonyl chloride with an amine-containing intermediate (e.g., 4-(2-methylimidazol-1-yl)butylamine). Optimize reaction conditions (solvent, temperature, catalyst) using techniques like HPLC or NMR to monitor purity and yield. Sodium methoxide-mediated substitution, as demonstrated in sulfonamide synthesis , could be adapted for chloro-group functionalization.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), as done for analogous pyridine sulfonamides .
- Spectroscopy : Use FTIR and FT-Raman to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and compare with DFT calculations (B3LYP/6-311++G** basis set) . Example vibrational frequencies for a related compound:
| Vibration Mode | Observed (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| S=O symmetric | 1165 | 1158 |
| C-Cl stretch | 720 | 715 |
- NMR : Analyze ¹H/¹³C shifts to verify substituent positions and conformational flexibility.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, as pyridine sulfonamides exhibit such properties . For antiproliferative activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves to determine IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?
- Methodology :
- Modify the imidazole-butyl chain to alter lipophilicity (logP) and bioavailability. Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, as seen in trifluoromethyl-containing sulfonamides .
- Perform in vitro ADMET assays:
- CYP450 inhibition : Use human liver microsomes to assess metabolic interference.
- Plasma stability : Incubate the compound in plasma (37°C, 24h) and quantify degradation via LC-MS.
- Computational tools: Apply QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets.
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodology :
- Theoretical alignment : Re-optimize DFT calculations (e.g., B3PW91/cc-pVTZ) to account for solvent effects or dispersion forces, which may explain discrepancies in bond lengths or vibrational frequencies .
- Experimental replication : Validate spectral data across multiple batches to rule out impurities. For biological data, use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm mechanisms .
- Systematic error analysis : Compare crystallographic R-factors with computational uncertainty margins to identify outliers .
Q. How can researchers leverage crystallographic data to predict supramolecular interactions in drug formulation?
- Methodology :
- Analyze Hirshfeld surfaces to map intermolecular contacts (e.g., C-H⋯O, N-H⋯Cl) observed in the crystal lattice .
- Use molecular dynamics (MD) simulations to study co-crystallization with excipients (e.g., cyclodextrins) for solubility enhancement.
- Case study : The title compound’s sulfonamide moiety forms hydrogen bonds with adjacent pyridine rings, suggesting potential for stable co-crystals with carboxylic acid-based carriers.
Methodological Considerations
- Experimental Design : Align hypotheses with established theories (e.g., electronic effects on sulfonamide reactivity) to ensure reproducibility .
- Data Validation : Cross-reference spectroscopic and crystallographic data with PubChem entries (e.g., InChIKey: NLGOJBIXIHFZEV-UHFFFAOYSA-N for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
